molecular formula C17H14O3 B2452202 5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one CAS No. 72492-09-2

5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one

Cat. No.: B2452202
CAS No.: 72492-09-2
M. Wt: 266.296
InChI Key: XGVMWRUQPYSERW-UHFFFAOYSA-N
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Description

5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one: is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a benzofuran moiety fused to a cyclopropane ring, with a benzyloxy substituent at the 5-position. The unique structural features of this compound make it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other benzofuran derivatives

Properties

IUPAC Name

5-phenylmethoxyspiro[1-benzofuran-2,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16-14-10-13(19-11-12-4-2-1-3-5-12)6-7-15(14)20-17(16)8-9-17/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVMWRUQPYSERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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